
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, also known as BDCT, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. BDCT is a carbazole derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to interact with various receptors and enzymes, leading to the activation or inhibition of specific pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. This compound has also been shown to have antioxidant properties and to protect against oxidative stress, which is believed to play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, the optimization of its synthesis and purification methods, and the exploration of its interactions with other compounds and molecules. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its potential side effects and toxicity.
Synthesemethoden
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be synthesized through a multistep process that involves the condensation of benzaldehyde and dimethylamine, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H21NO |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
9-benzyl-1,1-dimethyl-2,3-dihydrocarbazol-4-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)13-12-18(23)19-16-10-6-7-11-17(16)22(20(19)21)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
InChI-Schlüssel |
VDIHGEIMRYDPTO-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C2=C1N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Kanonische SMILES |
CC1(CCC(=O)C2=C1N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
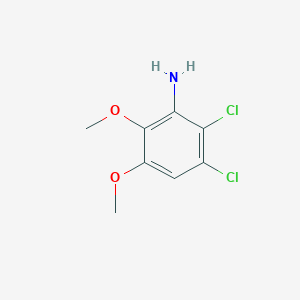
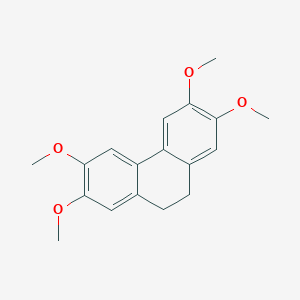
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
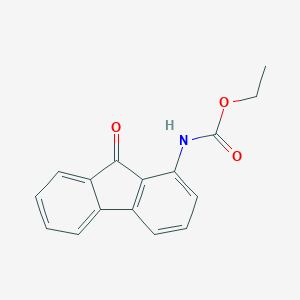
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)

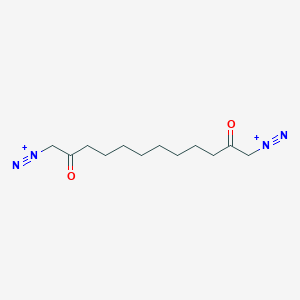
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
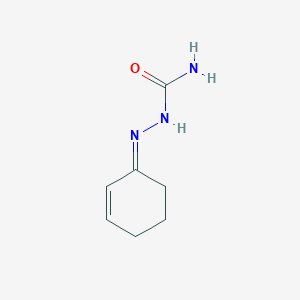
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)

